Arp-100

説明

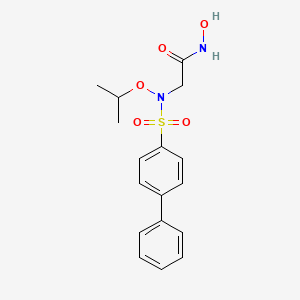

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLPDURIUEELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434718 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704888-90-4 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Arp-100 and its Mechanism of Action on MMP-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). We will explore its inhibitory effects, its influence on cellular processes such as invasion and migration, and its role in modulating key signaling pathways. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in the fields of oncology, cardiovascular disease, and drug development.

Introduction to this compound and MMP-2

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis. However, its overexpression and aberrant activity are strongly associated with pathological processes, including tumor invasion, metastasis, and various inflammatory diseases.

This compound is a synthetic, potent, and selective small molecule inhibitor of MMP-2.[2][3][4] Its ability to specifically target MMP-2 makes it a valuable tool for studying the biological functions of this enzyme and a promising candidate for therapeutic development. This guide will delve into the specifics of its interaction with MMP-2 and the downstream consequences of this inhibition.

Quantitative Data on this compound Inhibition of MMPs

This compound exhibits high selectivity for MMP-2 over other matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of MMPs, highlighting its potent and specific inhibitory activity towards MMP-2.

| Matrix Metalloproteinase (MMP) | IC50 Value |

| MMP-2 | 12 nM[2][3][4] |

| MMP-9 | 0.2 µM[2][3] |

| MMP-3 | 4.5 µM[2][3] |

| MMP-1 | >50 µM[2][3] |

| MMP-7 | >50 µM[2][3] |

Table 1: Inhibitory activity of this compound against various Matrix Metalloproteinases.

In cellular assays, this compound has been shown to effectively inhibit MMP-2-mediated processes. For instance, in A549 lung cancer cells, this compound treatment led to a dose-dependent decrease in the interaction between MMP-2 and integrin-αVβ3.[5]

| This compound Concentration | Reduction in MMP-2 and integrin-αVβ3 interaction |

| 50 µM | ~65%[5] |

| 100 µM | ~90%[5] |

Table 2: Effect of this compound on the interaction between MMP-2 and integrin-αVβ3 in A549 cells.

Furthermore, treatment with 50 nM this compound resulted in a significant reduction in the total number of invasive elongations in an in vitro invasion model using a matrigel.[2]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-2, which in turn modulates downstream signaling pathways critical for cell invasion, migration, and angiogenesis. A key pathway affected is the PI3K/AKT signaling cascade, which is often dysregulated in cancer.

The proposed mechanism involves the following steps:

-

Direct Inhibition of MMP-2: this compound binds to the S1' pocket of the MMP-2 active site, preventing it from cleaving its substrates in the extracellular matrix.[2][3]

-

Disruption of MMP-2/Integrin-αVβ3 Interaction: The inhibition of MMP-2 by this compound disrupts the interaction between MMP-2 and integrin-αVβ3 on the cell surface.[5] This interaction is crucial for localizing MMP-2 activity and promoting cell migration.

-

Downregulation of PI3K/AKT Signaling: The disruption of the MMP-2/integrin-αVβ3 complex leads to a decrease in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[5]

-

Reduced VEGF Expression: The inactivation of the PI3K/AKT pathway results in the downregulation of Vascular Endothelial Growth Factor (VEGF) expression, a key pro-angiogenic factor.[5]

This cascade of events ultimately leads to a reduction in cell invasion, migration, and angiogenesis.

Below is a diagram illustrating this signaling pathway.

Caption: Signaling pathway of this compound's action on MMP-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MMP-2.

Gelatin Zymography

This technique is used to detect the enzymatic activity of MMP-2.

Materials:

-

SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

-

Cell culture supernatant or cell lysates

-

Non-reducing sample buffer

-

Tris-glycine SDS running buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare cell culture supernatants or cell lysates. For supernatants, it is recommended to culture cells in serum-free media to avoid interference from serum proteases.

-

Mix samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel and run electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify MMP-2.

Caption: Workflow for Gelatin Zymography.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Resuspend cells in serum-free medium. Pre-treat cells with various concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in several fields of view under a microscope. The number of invading cells is a measure of their invasive potential.

Caption: Workflow for Transwell Invasion Assay.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT pathway.

Materials:

-

Cell lysates from cells treated with this compound

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-VEGF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells treated with this compound and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression and phosphorylation.

Conclusion

This compound is a highly selective and potent inhibitor of MMP-2 that effectively reduces cancer cell invasion and migration in vitro. Its mechanism of action involves the direct inhibition of MMP-2 enzymatic activity, leading to the disruption of the MMP-2/integrin-αVβ3 interaction and subsequent downregulation of the PI3K/AKT/VEGF signaling axis. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and other MMP-2 inhibitors. This comprehensive understanding of this compound's mechanism of action is critical for its continued development as a potential therapeutic agent for diseases characterized by excessive MMP-2 activity.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | MMP | TargetMol [targetmol.com]

- 4. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Arp-100: A Technical Guide to a Selective MMP-2 Inhibitor

An In-depth Whitepaper on the Discovery, Mechanism, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), represents a significant milestone in the targeted therapy of diseases characterized by aberrant extracellular matrix remodeling. This technical guide provides a comprehensive overview of the discovery, development history, and core scientific principles of this compound. It details the initial synthesis, mechanism of action, and preclinical evaluation of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. While the formal development history of this compound beyond its initial discovery and characterization in the scientific literature is not publicly documented, this guide consolidates the foundational knowledge that underpins its significance as a research tool and a potential therapeutic lead.

Discovery and Development History

The journey of this compound begins in the broader context of the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs, a family of zinc-dependent endopeptidases, are crucial for tissue remodeling in both physiological and pathological conditions. Their overactivity is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases. The early 2000s saw a concerted effort to develop selective MMP inhibitors to overcome the side effects observed with broad-spectrum agents in clinical trials.

This compound, initially designated as compound 10a , emerged from a research program focused on designing novel N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2)[1]. The discovery was first published in 2004 by a team of researchers led by Armando Rossello. Their work aimed to improve selectivity for MMP-2 over other MMPs, particularly MMP-1 (collagenase-1), the inhibition of which was linked to musculoskeletal side effects.

The key innovation in the design of this compound was the introduction of a biphenylsulfonamide group combined with an oxyamino oxygen in the central pharmacophoric skeleton[1]. This structural modification was hypothesized to provide optimal interactions within the S1' pocket of the MMP-2 active site, thereby conferring selectivity.

Following its initial description, the compound was further characterized and studied using molecular modeling techniques by Tuccinardi et al. in 2006. Their research provided deeper insights into the binding mode of this compound with MMP-1 and MMP-2, further elucidating the structural basis for its selectivity.

It is important to note that the designation "this compound" appears to have been adopted by commercial suppliers of research chemicals. There is no publicly available information regarding a formal development program, including a sponsoring company, or progression into later-stage preclinical or clinical trials. Therefore, the "development history" of this compound is primarily rooted in its initial discovery and characterization within the academic and scientific research community.

Chemical Properties and Synthesis

This compound is chemically known as N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₅S |

| Molecular Weight | 364.42 g/mol |

| CAS Number | 704888-90-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

The synthesis of this compound, as described by Rossello et al. (2004), involves a multi-step process. A generalized schematic of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the Experimental Protocols section.

Mechanism of Action and In Vitro Activity

This compound functions as a potent and selective inhibitor of MMP-2. Its mechanism of action is based on the chelation of the zinc ion at the active site of the enzyme by its hydroxamic acid moiety. The selectivity of this compound for MMP-2 is attributed to the specific interactions of its biphenylsulfonamide group with the S1' subsite of the enzyme's catalytic domain.

The in vitro inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized in the following table, with data extracted from the foundational publication by Rossello et al. (2004).

| Enzyme | IC₅₀ (nM) |

| MMP-2 | 12 |

| MMP-9 | 200 |

| MMP-3 | 4500 |

| MMP-1 | >50000 |

| MMP-7 | >50000 |

As the data indicates, this compound exhibits high potency against MMP-2 with an IC₅₀ of 12 nM. It demonstrates significant selectivity over other MMPs, particularly MMP-1 and MMP-7, against which it shows negligible inhibitory activity at concentrations up to 50 µM. This selectivity profile is a key characteristic of this compound.

The functional consequence of MMP-2 inhibition by this compound is the suppression of the degradation of extracellular matrix components, such as type IV collagen, a major component of basement membranes. This has been demonstrated in cell-based assays, where this compound effectively inhibits the invasive properties of cancer cells.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 10a)

This protocol is adapted from the experimental section of Rossello et al., Bioorganic & Medicinal Chemistry, 2004, 12(9), 2441-2450.

Step 1: Synthesis of N-isopropoxybiphenyl-4-sulfonamide

-

Dissolve biphenyl-4-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add O-isopropylhydroxylamine hydrochloride and a base (e.g., triethylamine) dropwise to the solution.

-

Stir the reaction mixture at room temperature for the specified duration.

-

Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Synthesis of ethyl 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetate

-

Dissolve N-isopropoxybiphenyl-4-sulfonamide in an appropriate solvent (e.g., anhydrous DMF).

-

Add a base (e.g., potassium carbonate) and ethyl bromoacetate.

-

Heat the reaction mixture and stir for the required time.

-

After cooling, perform an extractive work-up and purify the resulting ester by chromatography.

Step 3: Synthesis of 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetic acid

-

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

-

Add a base (e.g., lithium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 4: Synthesis of N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide (this compound)

-

Dissolve the carboxylic acid in an anhydrous solvent (e.g., THF).

-

Add a coupling agent (e.g., EDC) and an activating agent (e.g., HOBt).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of O-(trimethylsilyl)hydroxylamine in the same solvent.

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous work-up and purify the final product, this compound, by crystallization or column chromatography.

In Vitro MMP Inhibition Assay

This is a generalized protocol based on the methods described in the foundational literature.

Materials:

-

Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-3, MMP-7, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the recombinant MMP enzyme.

-

Incubate the plate at 37 °C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately start monitoring the increase in fluorescence intensity over time using a plate reader (excitation and emission wavelengths appropriate for the substrate).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a generalized representation of the method used to assess the anti-invasive properties of this compound on HT1080 fibrosarcoma cells.

Materials:

-

HT1080 fibrosarcoma cell line

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel basement membrane matrix

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture HT1080 cells to sub-confluency and then serum-starve them overnight.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO as a control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37 °C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with a staining solution.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Calculate the percent inhibition of invasion for each concentration of this compound compared to the control.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design in achieving selective enzyme inhibition. Its discovery provided the research community with a valuable tool to probe the specific roles of MMP-2 in various biological and pathological processes. The high selectivity of this compound for MMP-2 over other MMPs, particularly MMP-1, represented a significant advancement in the field of MMP inhibitor development.

While the trajectory of this compound from a research compound to a clinical candidate is not publicly documented, its foundational science underscores the potential for developing highly selective MMP inhibitors for therapeutic use. Future research could focus on leveraging the structural insights gained from this compound to design next-generation inhibitors with improved pharmacokinetic properties and in vivo efficacy. Furthermore, the use of this compound in preclinical models continues to be instrumental in elucidating the complex roles of MMP-2 in disease progression, potentially uncovering new therapeutic avenues for a range of disorders.

Disclaimer: this compound is intended for research use only and is not approved for human or veterinary use. The information provided in this document is for scientific and educational purposes.

References

Arp-100: A Comprehensive Selectivity Profile Against Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following sections present quantitative data on its inhibitory activity against various MMPs, detailed experimental methodologies for assessing this selectivity, and visual representations of key concepts.

Core Data: Inhibitory Activity of this compound Against a Panel of MMPs

This compound exhibits a high degree of selectivity for MMP-2 over other matrix metalloproteinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values of this compound against a panel of MMPs, demonstrating its preferential inhibition of MMP-2.[1][2][3][4]

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Fold Selectivity vs. MMP-2 |

| MMP-1 (Collagenase-1) | >50,000 | >4167 |

| MMP-2 (Gelatinase-A) | 12 | 1 |

| MMP-3 (Stromelysin-1) | 4,500 | 375 |

| MMP-7 (Matrilysin) | >50,000 | >4167 |

| MMP-9 (Gelatinase-B) | 200 | 16.7 |

Note: Fold selectivity is calculated by dividing the IC50 of the respective MMP by the IC50 of MMP-2.

Experimental Protocols

The determination of the selectivity profile of this compound against various MMPs involves robust and standardized in vitro assays. The following are detailed methodologies for key experiments.

Fluorogenic Substrate Assay for IC50 Determination

This is the primary method for quantifying the inhibitory potency of compounds against purified MMPs.

Principle: This assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher in close proximity. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme activity.

Materials:

-

Purified, active forms of MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9

-

This compound (or other test inhibitors)

-

MMP-specific fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Reconstitute and dilute the purified active MMPs to a working concentration in Assay Buffer. The final concentration should result in a linear rate of substrate cleavage over the assay period.

-

Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span several orders of magnitude around the expected IC50 value.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or vehicle control)

-

MMP enzyme

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Gelatin Zymography for Qualitative Assessment of MMP-2 and MMP-9 Inhibition

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess the inhibitory effect of compounds like this compound.

Principle: Samples containing MMPs are electrophoresed on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

Materials:

-

Cell culture supernatants or tissue extracts containing MMPs

-

This compound

-

SDS-PAGE equipment

-

Polyacrylamide gels containing 0.1% gelatin

-

Sample buffer (non-reducing)

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

-

Staining solution (Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Treat cell cultures or tissue extracts with varying concentrations of this compound for a specified period.

-

Collect the conditioned media or prepare tissue lysates.

-

Mix the samples with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C overnight.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background.

-

The intensity of the clear bands corresponding to the molecular weights of MMP-2 and MMP-9 will be reduced in the presence of this compound.

-

Signaling and Logical Relationships

The high selectivity of this compound for MMP-2 has significant implications in various pathological processes where MMP-2 is upregulated, such as cancer cell invasion and metastasis. By specifically inhibiting MMP-2, this compound can block the degradation of extracellular matrix components, a critical step in these processes.

References

Arp-100 (CAS 704888-90-4): A Technical Guide to a Selective MMP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arp-100, also known as Matrix Metalloproteinase-2 Inhibitor III, is a potent and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2][3][4][5] With a CAS number of 704888-90-4, this compound has demonstrated significant anti-invasive properties in preclinical studies, primarily through its targeted inhibition of MMP-2, an enzyme critically involved in the degradation of the extracellular matrix and implicated in cancer metastasis and other pathological processes. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physicochemical and Biological Properties

This compound is a biphenylsulfonamide derivative with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol . It is a white to off-white solid, soluble in DMSO.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 704888-90-4 | |

| Molecular Formula | C17H20N2O5S | |

| Molecular Weight | 364.42 | |

| Purity | ≥98% | [5] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Desiccate at +4°C |

Table 2: Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (nM) | Reference(s) |

| MMP-2 | 12 | [2][3] |

| MMP-9 | 200 | [2][3] |

| MMP-3 | 4500 | [2][3] |

| MMP-1 | >50,000 | [2][3] |

| MMP-7 | >50,000 | [2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of MMP-2. The primary mechanism involves the disruption of the interaction between MMP-2 and αVβ3 integrin on the cell surface.[6][7] This interaction is crucial for the activation of downstream signaling pathways that promote angiogenesis and cell invasion.

By inhibiting MMP-2, this compound prevents the αVβ3 integrin-mediated activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[6][7] The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Downregulation of this pathway by this compound leads to a subsequent decrease in the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6][7] The reduced VEGF expression ultimately impairs the formation of new blood vessels, a critical process for tumor growth and metastasis.

Experimental Protocols

In Vitro Matrigel Invasion Assay using HT1080 Fibrosarcoma Cells

This protocol is designed to assess the anti-invasive properties of this compound on HT1080 human fibrosarcoma cells, which are known to have high invasive potential and express MMP-2.

Materials:

-

HT1080 cells

-

DMEM supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

Matrigel Basement Membrane Matrix

-

Boyden chambers with 8.0 µm pore size polycarbonate membranes

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice and dilute to the desired concentration with cold, serum-free DMEM. Add the diluted Matrigel solution to the upper compartment of the Boyden chamber inserts and incubate at 37°C for at least 4 hours to allow for gelling.

-

Cell Preparation: Culture HT1080 cells to ~80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.

-

Invasion Assay:

-

Add DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chambers.

-

Pre-incubate the HT1080 cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 30 minutes at 37°C. A DMSO control should be included.

-

Seed the pre-incubated cell suspension into the Matrigel-coated upper chambers.

-

Incubate the chambers at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the DMSO control.

-

MMP-2 Inhibition Assay (Gelatin Zymography)

This protocol allows for the assessment of the direct inhibitory effect of this compound on the enzymatic activity of MMP-2.

Materials:

-

Recombinant human MMP-2

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Pre-incubate a fixed amount of recombinant human MMP-2 with varying concentrations of this compound (e.g., 0, 5, 12, 50 nM) in assay buffer for 1 hour at 37°C. A DMSO control should be included.

-

Electrophoresis: Load the pre-incubated samples onto the gelatin-containing SDS-PAGE gel under non-reducing conditions. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.

-

Enzyme Reaction: Incubate the gel in zymogram developing buffer overnight at 37°C to allow for gelatin degradation by the active MMP-2.

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.

-

Destain the gel until clear bands of gelatinolysis appear against a blue background.

-

-

Analysis: The areas of gelatin degradation will appear as clear bands. The intensity of these bands is inversely proportional to the inhibitory activity of this compound. Densitometric analysis can be used for quantification.

Conclusion

This compound is a valuable research tool for studying the roles of MMP-2 in various physiological and pathological processes. Its high selectivity and potency make it a suitable candidate for investigating the therapeutic potential of MMP-2 inhibition in diseases such as cancer. The provided information and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. This compound | MMP | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-2 alters VEGF expression via alphaVbeta3 integrin-mediated PI3K/AKT signaling in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Arp-100: An In-Depth Technical Guide to its In Vitro Anti-Invasive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular invasion is a critical process in cancer metastasis, representing a significant challenge in oncology. The matrix metalloproteinase (MMP) family of enzymes, particularly MMP-2, plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion. Arp-100 has emerged as a potent and selective small molecule inhibitor of MMP-2, demonstrating significant anti-invasive properties in various in vitro cancer models. This technical guide provides a comprehensive overview of the in vitro anti-invasive effects of this compound, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways it modulates. Quantitative data from multiple studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this compound as a potential anti-metastatic agent.

Introduction

The metastatic cascade is a complex, multi-step process that accounts for the majority of cancer-related mortalities. A crucial event in this cascade is the invasion of cancer cells through the basement membrane and surrounding stromal tissue, which is largely mediated by the proteolytic activity of matrix metalloproteinases (MMPs). Among the MMPs, MMP-2 (gelatinase A) is frequently overexpressed in aggressive tumors and its activity is strongly correlated with poor prognosis. MMP-2 degrades type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion.

This compound is a biphenylsulfonamide derivative that has been identified as a potent and highly selective inhibitor of MMP-2.[1] Its ability to suppress the invasive behavior of tumor cells in vitro has positioned it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-metastatic therapies. This guide will delve into the technical details of this compound's anti-invasive properties, providing researchers and drug development professionals with the necessary information to effectively utilize and further investigate this promising inhibitor.

Mechanism of Action

This compound exerts its anti-invasive effects primarily through the direct and selective inhibition of MMP-2. It is a potent inhibitor with a reported IC50 (half-maximal inhibitory concentration) value of 12 nM for MMP-2.[2] Its selectivity for MMP-2 is noteworthy, as it displays significantly lower inhibitory activity against other MMPs, such as MMP-1, MMP-3, MMP-7, and MMP-9.[2] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

The primary mechanism of invasion inhibition is the prevention of ECM degradation. By binding to the active site of MMP-2, this compound blocks its enzymatic activity, thereby preventing the breakdown of the basement membrane and surrounding connective tissue. This, in turn, creates a physical barrier that impedes the movement of cancer cells.

Quantitative Data on Anti-Invasive Properties

The efficacy of this compound in inhibiting cancer cell invasion and migration has been quantified in various in vitro assays. The following tables summarize the key quantitative data from studies using different cancer cell lines and experimental setups.

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| HT1080 (Fibrosarcoma) | Matrigel Invasion Assay | Not Specified | Exhibits anti-invasive properties | [3] |

| Retinoblastoma (Y79) | Boyden Chamber Assay | 5 µM | Significantly reduced cell migration | [3] |

| N/A | In vitro invasion Matrigel model | 50 nM | Significant reduction in the total number of invasive elongations | [2] |

Table 1: Summary of this compound Anti-Invasive Effects

| Parameter | Value | Reference |

| MMP-2 IC50 | 12 nM | [2] |

| MMP-1 IC50 | >50 µM | [2] |

| MMP-3 IC50 | 4.5 µM | [2] |

| MMP-7 IC50 | >50 µM | [2] |

| MMP-9 IC50 | 0.2 µM | [2] |

Table 2: this compound Selectivity Profile (IC50 values)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro assays used to evaluate the anti-invasive properties of this compound.

Matrigel Invasion Assay (Boyden Chamber Assay)

This assay is a widely used method to assess the invasive potential of cancer cells in vitro.

Materials:

-

Boyden chambers (Transwell inserts) with 8 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Cancer cell line of interest (e.g., HT1080)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or other chemoattractants)

-

This compound stock solution (dissolved in DMSO)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.

-

Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

-

-

Assay Setup:

-

Add complete medium (chemoattractant) to the lower chamber of the Boyden chamber plate.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add different concentrations of this compound (e.g., 50 nM, 5 µM) or vehicle control (DMSO) to both the upper and lower chambers.[2][3]

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Analysis:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

Materials:

-

6-well or 12-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution

-

Sterile 200 µl pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the "Wound":

-

Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

-

Treatment:

-

Add fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control to the wells.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

-

Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure or the percentage of wound closure at a specific time point.

-

Compare the migration rate of this compound-treated cells to the control cells.

-

Signaling Pathways and Visualizations

The anti-invasive effect of this compound is rooted in its ability to modulate specific signaling pathways that control cell migration and invasion.

MMP-2 Inhibition and ECM Degradation

The primary signaling event initiated by this compound is the direct inhibition of MMP-2's proteolytic activity. This prevents the degradation of extracellular matrix components, which is a prerequisite for cell invasion.

Caption: this compound directly inhibits active MMP-2, preventing ECM degradation and subsequent cell invasion.

Downstream Effects on Rho GTPase Signaling

While direct evidence linking this compound to Rho GTPase modulation is still emerging, it is well-established that MMP-2 activity can influence signaling pathways that control the cytoskeleton and cell motility, including the Rho GTPase family (RhoA, Rac1, and Cdc42). MMP-2-mediated cleavage of ECM components can expose cryptic sites that activate integrin signaling, which in turn can modulate the activity of Rho GTPases to promote cell migration. By inhibiting MMP-2, this compound may indirectly prevent the activation of these pro-migratory signaling cascades.

References

Arp-100: A Potent Inhibitor of Extracellular Matrix Degradation Through Selective MMP-2 Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central Point: Arp-100 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix (ECM). By effectively blocking MMP-2 activity, this compound presents a significant therapeutic potential in pathologies characterized by excessive ECM turnover, such as cancer metastasis, fibrosis, and certain cardiovascular diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on critical signaling pathways, and detailed experimental protocols for its evaluation.

The extracellular matrix is a complex network of proteins and proteoglycans that provides structural support to tissues and regulates crucial cellular processes. The degradation and remodeling of the ECM are tightly controlled processes essential for normal physiological functions, including development and wound healing. Dysregulation of ECM dynamics, often involving the overexpression or overactivation of matrix metalloproteinases (MMPs), can lead to the progression of various diseases.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the breakdown of ECM components.[2] Among them, MMP-2 (also known as gelatinase A) plays a pivotal role in the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like fibronectin and laminin.[1]

This compound has emerged as a valuable tool for studying the pathological roles of MMP-2 and as a potential therapeutic agent due to its high selectivity.

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates a strong and selective inhibitory effect on MMP-2, with significantly lower activity against other MMPs. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

| Matrix Metalloproteinase (MMP) | IC50 Value |

| MMP-2 | 12 nM [3] |

| MMP-9 | 0.2 µM[3] |

| MMP-3 | 4.5 µM[3] |

| MMP-1 | >50 µM[3] |

| MMP-7 | >50 µM[3] |

Mechanism of Action: Blocking the Proteolytic Cascade

This compound exerts its inhibitory effect by directly interacting with the active site of MMP-2, preventing it from binding to and cleaving its natural substrates within the ECM. The degradation of the ECM is a critical step in processes such as tumor cell invasion and angiogenesis.[1] By inhibiting MMP-2, this compound effectively blocks this degradation, thereby impeding the progression of these pathological processes.

Signaling Pathways Modulated by this compound

The inhibition of MMP-2 by this compound has significant downstream effects on cellular signaling pathways that regulate ECM remodeling and cell behavior. One of the key pathways affected is the Transforming Growth Factor-β1 (TGF-β1) signaling cascade.

A study on retinoblastoma cells demonstrated that the inhibition of MMP-2 by this compound led to a significant reduction in the secretion of TGF-β1.[2] TGF-β1 is a potent cytokine that plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and further ECM remodeling.[4] MMP-2 can activate latent TGF-β1 by cleaving the latency-associated peptide, thereby releasing the active form.[5] By inhibiting MMP-2, this compound disrupts this activation loop, leading to decreased levels of active TGF-β1 and consequently attenuating its pro-tumorigenic effects.

Experimental Protocols

To facilitate further research into the role of this compound and MMP-2 in ECM degradation, this section provides detailed methodologies for key experiments.

Gelatin Zymography for Assessing MMP-2 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases such as MMP-2.[6] This method allows for the visualization of both the pro- and active forms of the enzyme.

Materials:

-

10% SDS-PAGE gel containing 0.1% (w/v) gelatin

-

Cell culture conditioned media or tissue extracts

-

2x SDS-PAGE sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

-

This compound stock solution (in DMSO)

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound at various concentrations. Centrifuge to remove cell debris. Determine protein concentration of the samples.

-

Electrophoresis: Mix equal amounts of protein from each sample with 2x non-reducing SDS-PAGE sample buffer. Do not heat the samples. Load the samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.

-

Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.

-

Incubation: Incubate the gel in zymogram developing buffer overnight at 37°C. For inhibitor studies, the developing buffer can be supplemented with this compound at the desired final concentration.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.

-

Quantification: The intensity of the bands can be quantified using densitometry software.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.

Materials:

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel or another basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

This compound stock solution (in DMSO)

-

Calcein AM or crystal violet for cell staining and quantification

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control (DMSO). Seed the cells into the upper chamber of the coated inserts.

-

Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

-

Staining and Quantification: Fix and stain the invasive cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM. Count the number of invaded cells in several microscopic fields.

Conclusion and Future Directions

This compound stands out as a powerful and selective inhibitor of MMP-2, offering a valuable molecular probe to investigate the intricate processes of ECM degradation. Its ability to modulate the TGF-β1 signaling pathway highlights its potential to interfere with key drivers of disease progression. The detailed experimental protocols provided in this guide will enable researchers and drug development professionals to further explore the therapeutic applications of this compound and other MMP-2 inhibitors. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound and on evaluating its efficacy and safety in preclinical in vivo models of cancer, fibrosis, and cardiovascular disease. These endeavors will be crucial in translating the promise of selective MMP-2 inhibition into novel and effective therapies.

References

- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Matrix metalloproteinase 2 activation of transforming growth factor-beta1 (TGF-beta1) and TGF-beta1-type II receptor signaling within the aged arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

The Role of Arp-100 in Modulating Cell Invasion and Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell invasion and migration are fundamental processes implicated in a range of physiological and pathological conditions, most notably in cancer metastasis. The degradation of the extracellular matrix (ECM) is a critical prerequisite for these processes, orchestrated by enzymes such as matrix metalloproteinases (MMPs). This technical guide delves into the function and mechanism of Arp-100, a potent and selective inhibitor of MMP-2, and its consequential effects on cell invasion and migration. We will explore the quantitative impact of this compound, detail the experimental methodologies used to ascertain its effects, and visualize the underlying molecular pathways.

Introduction to this compound

This compound is a synthetic molecule recognized for its potent and selective inhibitory activity against matrix metalloproteinase-2 (MMP-2).[1][2] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of various components of the ECM.[3] Specifically, MMP-2 (also known as gelatinase A) plays a crucial role in breaking down type IV collagen, a major component of basement membranes. This enzymatic activity is a key step in angiogenesis, tissue remodeling, and the pathological process of tumor cell invasion and metastasis.[3]

This compound functions as an anti-invasive agent by directly targeting and inhibiting the catalytic activity of MMP-2.[1][2] Its selectivity makes it a valuable tool for dissecting the specific role of MMP-2 in complex biological systems and a potential candidate for therapeutic strategies aimed at curbing metastatic dissemination.

Quantitative Data on this compound Activity

The efficacy of this compound is demonstrated through its inhibitory concentration (IC50) values against various MMPs and its measured effects in cell-based assays.

Table 1: Inhibitory Activity of this compound against Various MMPs

| Matrix Metalloproteinase (MMP) | IC50 Value | Selectivity vs. MMP-2 | Reference |

| MMP-2 | 12 nM | - | [1][2] |

| MMP-9 | 200 nM | ~17-fold | [1] |

| MMP-3 | 4,500 nM (4.5 µM) | ~375-fold | [1] |

| MMP-1 | >50,000 nM (>50 µM) | >4167-fold | [1] |

| MMP-7 | >50,000 nM (>50 µM) | >4167-fold | [1] |

Table 2: Effect of this compound on Cell Migration and Invasion

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | 2D Scratch Assay | Up to 40 µM | No significant inhibitory effect | [4] |

| MDA-MB-231 (Breast Cancer) | 3D Radial Migration | 40 µM | 23 ± 3% decrease in cell migration (p < 0.05) | [4] |

| HT1080 (Fibrosarcoma) | Matrigel Invasion | 50 nM | Significant reduction in the total number of invasive elongations | [1][2] |

Mechanism of Action: Inhibition of MMP-2 Mediated Invasion

The primary anti-invasive effect of this compound is a direct consequence of its inhibition of MMP-2. The process of cancer cell invasion through the ECM is a multi-step phenomenon where MMP-2 plays a pivotal role.

-

ECM Adhesion: Cancer cells adhere to the ECM via surface receptors like integrins.

-

MMP Secretion: In response to microenvironmental cues, cancer cells secrete MMPs, including pro-MMP-2.

-

MMP Activation: Pro-MMP-2 is activated at the cell surface, becoming catalytically competent MMP-2.

-

ECM Degradation: Activated MMP-2 degrades components of the basement membrane and interstitial matrix, primarily type IV collagen.

-

Cell Migration: The cleavage of the ECM creates pathways for the cancer cells to migrate and invade surrounding tissues.

This compound intervenes at step 4 by binding to the S1' pocket of the MMP-2 active site, preventing it from degrading its ECM substrates.[1][2] This action effectively halts the creation of invasive pathways.

Signaling Pathway Diagram

The inhibition of MMP-2 by this compound has downstream effects on signaling cascades that promote cell migration and proliferation. For instance, MMP-2 activity is linked to the activation of the PI3K/AKT pathway through integrin signaling, which in turn can regulate the expression of pro-angiogenic factors like VEGF.[3]

Caption: this compound inhibits MMP-2, preventing ECM degradation and cell invasion.

Experimental Protocols & Workflows

The anti-invasive and anti-migratory properties of this compound are typically evaluated using well-established in vitro assays.

Transwell Invasion Assay (Matrigel Model)

This assay measures the ability of cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.

Methodology:

-

Chamber Preparation: 8 µm pore size Transwell inserts are coated with a layer of growth factor-reduced Matrigel and allowed to solidify.

-

Cell Seeding: Cancer cells (e.g., HT1080) are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the insert. The medium may contain this compound or a vehicle control.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate invasion.

-

Incubation: The plate is incubated for a period of 24-48 hours to allow for cell invasion.

-

Quantification: Non-invading cells are removed from the top surface of the insert with a cotton swab. The cells that have invaded through the Matrigel and are attached to the bottom surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the this compound treated group is compared to the control group.

Caption: Workflow for a Transwell invasion assay to test this compound efficacy.

2D Wound Healing (Scratch) Assay

This assay assesses collective cell migration on a two-dimensional surface.

Methodology:

-

Monolayer Culture: Cells (e.g., MDA-MB-231) are grown to a confluent monolayer in a culture plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Imaging: The plate is placed in a live-cell imaging system or imaged at regular intervals (e.g., 0, 12, 24 hours).

-

Analysis: The area of the gap is measured over time. The rate of wound closure is calculated and compared between treated and control groups. A delay in closure indicates an inhibitory effect on migration.

Caption: Workflow for a 2D wound healing (scratch) assay.

3D Spheroid (Radial) Migration Assay

This assay models the migration of cells from a tumor-like mass into a surrounding matrix.

Methodology:

-

Spheroid Formation: Cancer cells are cultured in ultra-low attachment plates to promote self-aggregation into 3D spheroids.

-

Matrix Embedding: Once formed, spheroids are embedded within a collagen or Matrigel matrix in a new culture plate.

-

Treatment: The matrix is overlaid with culture medium containing this compound or a vehicle control.

-

Imaging: The spheroid is imaged at T=0 and then at regular intervals (e.g., 24, 48 hours).

-

Analysis: The migration of cells radially out from the spheroid into the matrix is measured. The area covered by the migrating cells is quantified to determine the extent of migration.

Conclusion

This compound is a highly selective and potent inhibitor of MMP-2, a key enzyme in the degradation of the extracellular matrix. Through this specific inhibition, this compound demonstrates significant anti-invasive properties, particularly in 3D environments that more closely mimic in vivo tissue architecture.[4] While its effect on 2D collective cell migration may be limited, its ability to block the crucial step of basement membrane traversal highlights its potential as a valuable research tool for studying cancer metastasis and as a lead compound for the development of anti-metastatic therapies. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug development professionals interested in the targeted inhibition of MMP-2 as a strategy to combat cell invasion.

References

- 1. This compound | MMP | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GEP100 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEP100, also known as BRAG2, has emerged as a critical regulator in cancer cell invasion and metastasis, particularly in breast cancer. As a guanine nucleotide exchange factor (GEF) for the small GTPase Arf6, GEP100 integrates signals from receptor tyrosine kinases (RTKs) to orchestrate cytoskeletal rearrangements and membrane trafficking events essential for cell motility. This technical guide provides an in-depth overview of the GEP100 signaling pathway, its mechanism of action, and its clinical relevance in cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

The EGFR-GEP100-Arf6-AMAP1 Signaling Pathway

A key signaling axis involving GEP100 in breast cancer is the EGFR-GEP100-Arf6-AMAP1 pathway.[1] This pathway is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[1]

Mechanism of Activation:

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. The pleckstrin homology (PH) domain of GEP100 directly binds to phosphorylated tyrosines on the activated EGFR. This interaction recruits GEP100 to the plasma membrane and stimulates its GEF activity towards Arf6. GEP100 then catalyzes the exchange of GDP for GTP on Arf6, leading to its activation.

Activated, GTP-bound Arf6 subsequently recruits its downstream effector, AMAP1 (also known as ASAP1 or DDEF1).[2] The Arf6-AMAP1 complex plays a pivotal role in promoting cancer cell invasion and metastasis through mechanisms that include the regulation of integrin recycling and the disruption of E-cadherin-mediated cell-cell adhesions.[1][2]

Below is a diagram illustrating the EGFR-GEP100-Arf6-AMAP1 signaling pathway.

Quantitative Data on GEP100 in Breast Cancer

Several studies have highlighted the clinical significance of GEP100 expression in breast cancer. The following tables summarize key quantitative findings.

| Parameter | Finding | Reference |

| GEP100 Expression in Primary Tumors | GEP100 is expressed in 70-80% of primary breast ductal carcinomas. | |

| Co-expression with EGFR | GEP100 is preferentially co-expressed with EGFR in malignant cases of breast cancer. | |

| Correlation with Recurrence | Co-overexpression of GEP100 and AMAP1 correlates with rapid local recurrence after breast conservative therapy. |

| Patient Cohort | GEP100 High Expression | AMAP1 High Expression | Co-overexpression | Correlation with Rapid Recurrence | Reference |

| Patients with local recurrence after BCT (n=19) | 42.1% | 26.3% | 21.1% | Significant (p < 0.05) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the GEP100 signaling pathway.

Co-Immunoprecipitation of EGFR and GEP100

This protocol details the procedure to demonstrate the interaction between EGFR and GEP100 in cancer cells.[3][4][5]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-EGFR antibody

-

Anti-GEP100 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture breast cancer cells (e.g., MDA-MB-231) to 80-90% confluency.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C to activate EGFR.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with an anti-EGFR antibody or a control IgG overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the bound proteins by resuspending the beads in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-GEP100 antibody to detect the co-immunoprecipitated GEP100.

-

Probe for EGFR as a positive control for the immunoprecipitation.

-

Arf6 Activation Pull-Down Assay

This assay measures the levels of active, GTP-bound Arf6 in cells.[6][7][8]

Materials:

-

Arf6 activation assay kit (containing GST-GGA3 PBD beads or similar)

-

Cell lysis/wash buffer provided with the kit

-

GTPγS and GDP for positive and negative controls

-

Anti-Arf6 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required (e.g., with or without EGF stimulation, or after GEP100 knockdown).

-

Lyse cells with the provided lysis buffer.

-

Centrifuge to clarify the lysate.

-

-

Affinity Precipitation of Active Arf6:

-

Incubate the cell lysate with GST-GGA3 PBD beads (which specifically bind to GTP-bound Arf6) for 1 hour at 4°C on a rotator.

-

For controls, preload separate lysate aliquots with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.

-

-

Washing and Elution:

-

Pellet the beads and wash them 3 times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Probe the membrane with an anti-Arf6 antibody to detect the amount of activated Arf6.

-

Analyze an aliquot of the total cell lysate to determine the total Arf6 protein level.

-

Matrigel Invasion Assay

This assay assesses the invasive capacity of cancer cells in vitro.[9][10][11][12]

Materials:

-

Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

-

-

Cell Seeding and Invasion:

-

Harvest cells (e.g., control vs. GEP100 knockdown cells) and resuspend in serum-free medium.

-

Seed the cells into the Matrigel-coated upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C to allow for cell invasion.

-

-

Fixation and Staining:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution.

-

Stain the invading cells with a staining solution.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Image the stained cells on the lower surface of the membrane using a microscope.

-

Quantify the number of invaded cells per field of view.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the co-immunoprecipitation and Arf6 activation assays.

Conclusion

The GEP100-mediated signaling pathway represents a crucial mechanism driving cancer cell invasion and metastasis. Its activation downstream of key oncogenic drivers like EGFR highlights its potential as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the role of GEP100 in cancer and to develop novel strategies for therapeutic intervention. Further investigation into the regulation of GEP100 expression and its interplay with other signaling networks will be critical for a complete understanding of its role in cancer progression.

References

- 1. The EGFR-GEP100-Arf6-AMAP1 Signaling Pathway Specific to Breast Cancer Invasion and Metastasis† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 4. assaygenie.com [assaygenie.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. neweastbio.com [neweastbio.com]

- 7. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 8. abcam.com [abcam.com]

- 9. snapcyte.com [snapcyte.com]

- 10. corning.com [corning.com]

- 11. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]

- 12. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Arp-100 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Arp-100" is associated with two distinct compounds that have been investigated in the context of cardiovascular research: AR-L 100 , a cardiotonic agent, and This compound , a selective matrix metalloproteinase-2 (MMP-2) inhibitor. This technical guide provides an in-depth overview of both molecules, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Part 1: AR-L 100 - A Positive Inotropic Agent

AR-L 100 is an imidazo[4,5-b]pyridine derivative that has demonstrated positive inotropic (cardiotonic) effects, suggesting its potential for the management of congestive heart failure.

Mechanism of Action